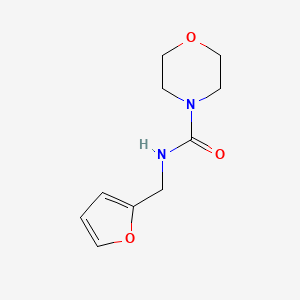
N-(furan-2-ylmethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)morpholine-4-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Used in the production of bio-based chemicals and materials, contributing to sustainable and eco-friendly industrial processes
Zukünftige Richtungen
The synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported . This could potentially open up new avenues for the synthesis of “N-(furan-2-ylmethyl)morpholine-4-carboxamide” and similar compounds. Additionally, the use of these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) has been explored , indicating potential future directions in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)morpholine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and morpholine. The reaction is carried out under microwave-assisted conditions in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The process involves the use of large-scale microwave reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes, contributing to its anticancer activity.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
N-(furan-2-ylmethyl)morpholine-4-carboxamide can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Similar structure but lacks the morpholine ring, resulting in different biological activities.
Furan-2-ylmethylamine: Lacks the carboxamide group, leading to different chemical reactivity and applications.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production and other industrial applications
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUHIAVXXZPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
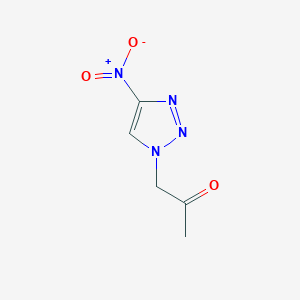
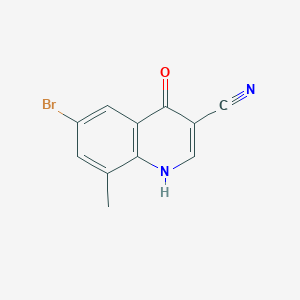
![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)
![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2689545.png)
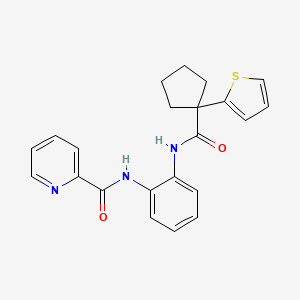

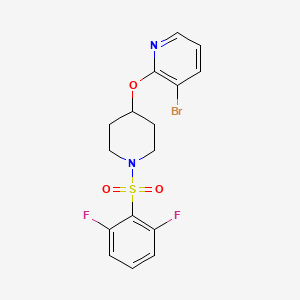
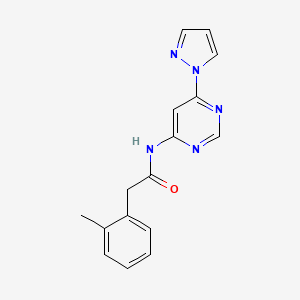
![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)
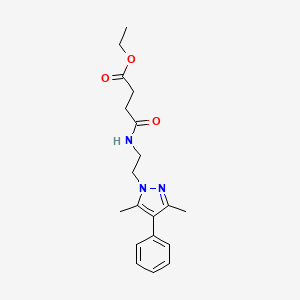

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
![(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide](/img/structure/B2689562.png)
